5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine
Description
Properties
IUPAC Name |
5-chloro-3-nitro-2-(piperidin-3-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c12-9-4-10(15(16)17)11(14-6-9)18-7-8-2-1-3-13-5-8/h4,6,8,13H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGCGJLDLHNRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine typically involves the following steps:
Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Piperidinylmethoxy Substitution: The final step involves the substitution of a piperidinylmethoxy group onto the pyridine ring. This can be achieved through a nucleophilic substitution reaction using piperidine and methanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The piperidinylmethoxy group can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: 5-Chloro-3-amino-2-[(piperidin-3-yl)methoxy]pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: N-oxides or other oxidized derivatives of the piperidinylmethoxy group.
Scientific Research Applications
5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The nitro group can participate in redox reactions, while the piperidinylmethoxy group can enhance binding affinity to biological targets. The chloro group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine
- Molecular Formula : C₁₁H₁₄ClN₃O₃
- Molecular Weight : 271.71 g/mol
- CAS Registry Number : 1500423-05-1 (as per )
- Structure: The compound features a pyridine ring substituted at positions 2, 3, and 3. Position 2 bears a piperidin-3-ylmethoxy group, position 3 has a nitro (-NO₂) group, and position 5 is chloro-substituted.
Such compounds are often explored in medicinal chemistry for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .
Structural and Functional Analogues
The following compounds share structural similarities with this compound, differing in substituent positions, functional groups, or ring systems:
Substituent Effects on Bioactivity
- Piperidine substitution is critical; notes that replacing pyridine with piperidine in other contexts led to total loss of binding (KD > 30 µM) .
- Nitro Group: The nitro group at position 3 is strongly electron-withdrawing, enhancing electrophilicity and reactivity. In contrast, analogues with amino groups (e.g., 5-chloro-2-(cyclopentylmethoxy)pyridin-3-amine) exhibit reduced electron withdrawal, which may decrease metabolic stability .
- Chloro Substituent : The 5-chloro group is common across analogues. suggests that chloro substituents at position 2 of pyridine reduce binding affinity by ~4-fold compared to unsubstituted pyridines, highlighting positional sensitivity .
Physicochemical Properties
- Solubility: The piperidin-3-ylmethoxy group introduces a tertiary amine, enhancing water solubility compared to non-polar analogues like 5-chloro-2-(2-methylpropoxy)pyridin-3-amine.
- Stability : Nitro groups may confer instability under reducing conditions, whereas amine-substituted analogues (e.g., 1536214-13-7) are more stable but less reactive .
Key Comparative Data from Literature
Insights from Molecular Studies
- Piperidine vs. Cyclopentyl : Piperidine’s nitrogen enables hydrogen bonding, critical for interactions with targets like kinases. Cyclopentylmethoxy analogues lack this feature, reducing target engagement .
- Nitro Group Impact : Nitro-substituted pyridines often exhibit higher cytotoxicity but lower selectivity compared to amine-substituted derivatives .
Biological Activity
5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic compound featuring a pyridine ring with chloro, nitro, and piperidinylmethoxy substituents. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neurological disorders and cancer treatment. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H13ClN2O3, with a molecular weight of 256.69 g/mol. Its structure is characterized by:
- Pyridine Ring : A six-membered aromatic ring containing nitrogen.
- Chloro Group : Enhances electrophilic interactions.
- Nitro Group : Known for its role in biological activity, particularly in anticancer properties.
- Piperidinylmethoxy Group : Increases lipophilicity, aiding in cell membrane permeability.
Synthesis
The synthesis of this compound typically involves several steps:
- Chlorination : Introduction of the chloro group using reagents such as thionyl chloride.
- Nitration : The nitro group is introduced via nitration reactions.
- Piperidinylmethoxy Substitution : The final step involves nucleophilic substitution to attach the piperidinylmethoxy group under basic conditions.
Anticancer Properties
Research indicates that compounds with nitro groups can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 2.43 - 7.84 | Induces apoptosis and inhibits microtubule assembly |
| HepG2 (Liver) | 4.98 - 14.65 | Inhibits cell proliferation and induces cellular stress |
The mechanism of action includes bioreduction of the nitro group to form reactive intermediates that can interact with DNA and proteins, leading to apoptosis in cancer cells.
Neuropharmacological Effects
The piperidinylmethoxy component enhances the compound's ability to cross the blood-brain barrier (BBB), making it a candidate for treating neurological disorders. Compounds similar to this have been reported as selective serotonin reuptake inhibitors (SSRIs) and acetylcholinesterase inhibitors, which are crucial for managing conditions like depression and Alzheimer's disease .
Case Studies
- Study on Anticancer Activity : A study evaluated a series of pyridine derivatives, including this compound, demonstrating significant growth inhibition against MDA-MB-231 cells through apoptosis induction and microtubule destabilization .
- Neuropharmacological Evaluation : Research into similar piperidine derivatives indicated potential as MAO-B inhibitors, enhancing dopaminergic activity in models relevant to Parkinson's disease .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
